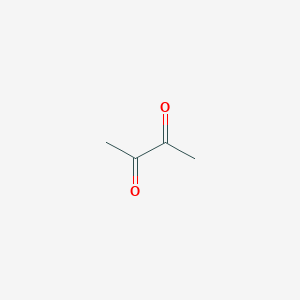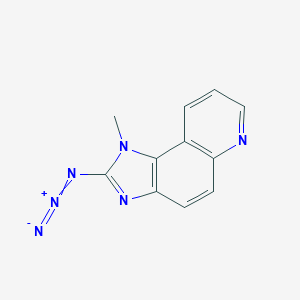
2-Azido-1-methylimidazo-(4,5-f)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1-methylimidazo-(4,5-f)quinoline, also known as IQ-azide, is a synthetic compound that has gained attention in scientific research due to its ability to selectively bind to DNA. It is a member of the heterocyclic aromatic amine family, which are known to be carcinogenic compounds found in cooked meat and fish. In
Mecanismo De Acción
The mechanism of action of 2-Azido-1-methylimidazo-(4,5-f)quinoline involves the formation of covalent bonds with DNA. The compound selectively binds to guanine residues in DNA, forming adducts that can lead to mutations. The adducts can also interfere with DNA replication and transcription, leading to cell death. The compound has been shown to induce DNA damage in various cell lines, including human lymphoblastoid cells and Chinese hamster ovary cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Azido-1-methylimidazo-(4,5-f)quinoline are mainly related to its ability to induce DNA damage. The compound has been shown to cause cell cycle arrest and apoptosis in various cell lines. It has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In animal studies, 2-Azido-1-methylimidazo-(4,5-f)quinoline has been shown to induce tumors in various organs, including the liver, colon, and lung.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Azido-1-methylimidazo-(4,5-f)quinoline is its ability to selectively bind to DNA, making it a useful tool for studying DNA damage and repair mechanisms. It is also a potent mutagen, which can be useful for studying the mutagenic potential of other compounds. However, the compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and techniques. It is also a potent carcinogen, which can pose a risk to researchers handling the compound.
Direcciones Futuras
There are several future directions for the study of 2-Azido-1-methylimidazo-(4,5-f)quinoline. One direction is the development of new methods for detecting DNA damage induced by the compound. Another direction is the study of the compound's effects on different cell types and organs, as well as its potential as a therapeutic agent for cancer treatment. The compound's mutagenic potential can also be further explored in the context of gene editing and genetic engineering. Overall, 2-Azido-1-methylimidazo-(4,5-f)quinoline has the potential to contribute to a better understanding of DNA damage and repair mechanisms, as well as to the development of new cancer treatments.
Métodos De Síntesis
2-Azido-1-methylimidazo-(4,5-f)quinoline can be synthesized through a multistep process involving the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) with sodium azide. The reaction proceeds through the formation of an intermediate compound, which is then treated with acid to yield the final product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Azido-1-methylimidazo-(4,5-f)quinoline has been used in various scientific research applications, particularly in the field of DNA damage and repair. It is a potent mutagen that can induce DNA adducts, which are covalent bonds between the compound and DNA. These adducts can cause mutations and lead to cancer development. 2-Azido-1-methylimidazo-(4,5-f)quinoline has been used to study the mechanisms of DNA damage and repair, as well as to develop new methods for detecting DNA damage.
Propiedades
Número CAS |
125372-28-3 |
|---|---|
Nombre del producto |
2-Azido-1-methylimidazo-(4,5-f)quinoline |
Fórmula molecular |
C11H8N6 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-azido-1-methylimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H8N6/c1-17-10-7-3-2-6-13-8(7)4-5-9(10)14-11(17)15-16-12/h2-6H,1H3 |
Clave InChI |
VKGLRCZFZSPDBU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-] |
SMILES canónico |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-] |
Otros números CAS |
125372-28-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



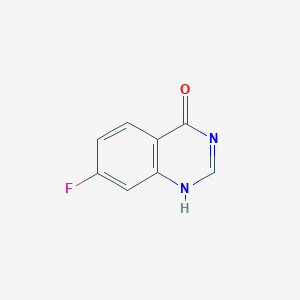

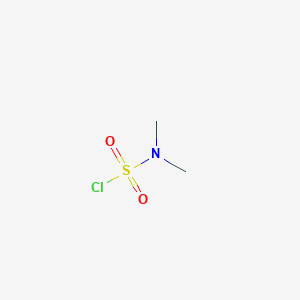
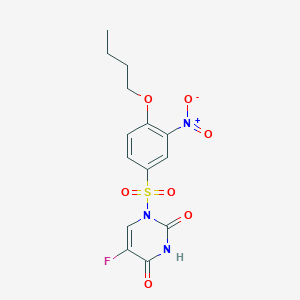
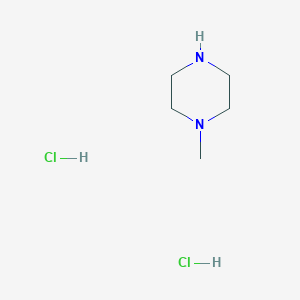

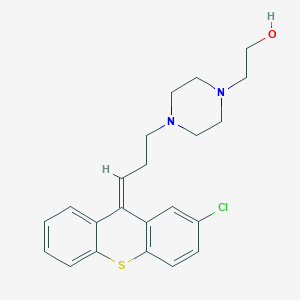
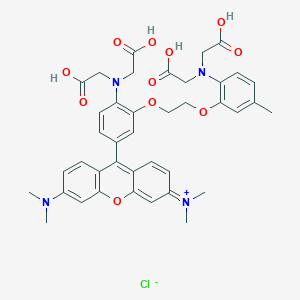
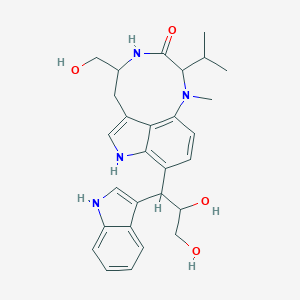
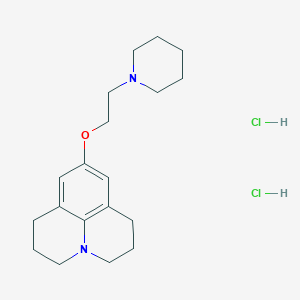
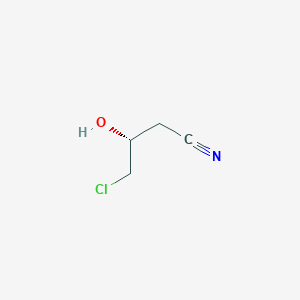

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
